molecular formula C13H10N2O4S2 B12438660 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B12438660
M. Wt: 322.4 g/mol
InChI Key: PERAJHTYMMEXOD-UHFFFAOYSA-N
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Description

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C13H10N2O4S2. It is characterized by the presence of a thiophene ring, a sulfonamide group, and a phthalimide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-(1,3-dioxoisoindolin-2-yl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1,3-Dioxoisoindolin-2-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene ring and the sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H10N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

5-[(1,3-dioxoisoindol-2-yl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C13H10N2O4S2/c14-21(18,19)11-6-5-8(20-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2,(H2,14,18,19)

InChI Key

PERAJHTYMMEXOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)S(=O)(=O)N

Origin of Product

United States

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